Computed Lipophilicity and Hydrogen Bond Donor Count Differentiate the Dual N-Methyl Scaffold from N-H and Mono-N-Methyl Analogs
The target compound possesses a computed cLogP of 2.3 and exactly one hydrogen bond donor (HBD) — the primary aniline NH₂ [1]. By comparison, the des-methyl aniline analog (tert-butyl (2-((2-amino-5-fluorophenyl)amino)ethyl)(methyl)carbamate) would exhibit two HBDs (aniline NH₂ plus secondary amine NH), and the mono-N-methyl variant (N1-unsubstituted) would retain one additional HBD from the ethylenediamine NH. Each additional HBD incrementally raises polar surface area and reduces passive membrane permeability, a relationship formalized in the Lipinski and Veber rules. The dual N-methylation of the target compound therefore maximizes ligand efficiency for CNS or intracellular target programs where HBD count is a critical optimization parameter. This property cannot be achieved with any single-N-methyl or fully N-H analog of the scaffold [2].
| Evidence Dimension | Hydrogen Bond Donor Count (HBD) |
|---|---|
| Target Compound Data | 1 HBD, cLogP = 2.3 |
| Comparator Or Baseline | Des-N-methyl analog (estimated): 2–3 HBD; Mono-N-methyl analog (estimated): 2 HBD |
| Quantified Difference | ΔHBD = -1 to -2 relative to putative analogs; permeability advantage inferred from 1 HBD status conforming to CNS multiparameter optimization (MPO) criteria |
| Conditions | Computed via PubChem (Cactvs 3.4.6.11); cLogP via XLogP3 3.0 algorithm |
Why This Matters
For procurement, this HBD count defines the compound as a specialized low-HBD building block; purchasing an analog with additional HBDs would undermine permeability-dependent SAR and potentially invalidate lead optimization data.
- [1] PubChem. Compound Summary: tert-Butyl (2-((2-amino-5-fluorophenyl)(methyl)amino)ethyl)(methyl)carbamate (CID 129136201). Computed Properties: HBD = 1, XLogP3-AA = 2.3, HBA = 5. Accessed April 2026. View Source
- [2] Veber, D. F.; Johnson, S. R.; Cheng, H.-Y.; Smith, B. R.; Ward, K. W.; Kopple, K. D. Molecular properties that influence the oral bioavailability of drug candidates. Journal of Medicinal Chemistry, 2002, 45, 2615–2623. (Establishes the inverse relationship between HBD count and bioavailability.) View Source
